molecular formula C9H18ClNO B6195802 4-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride CAS No. 2680539-73-3

4-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride

Cat. No.: B6195802
CAS No.: 2680539-73-3
M. Wt: 191.7
InChI Key:
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Description

4-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride is an organic compound with the molecular formula C9H18ClNO. It is a derivative of cyclohexanone, where a dimethylamino group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a suitable catalyst. One common method involves the use of formaldehyde as a reagent to facilitate the formation of the dimethylamino group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The product is then purified using techniques such as crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

4-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in pain management and anesthesia.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. This compound can also participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Tramadol Hydrochloride: A well-known analgesic with a similar structure, used for pain relief.

    Cyclohexanone Derivatives: Various derivatives of cyclohexanone with different functional groups.

Uniqueness

4-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

CAS No.

2680539-73-3

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

0

Origin of Product

United States

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